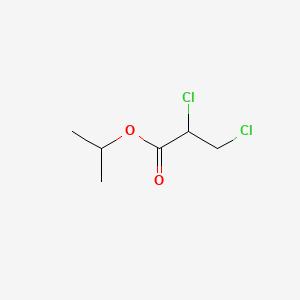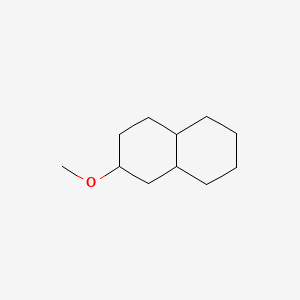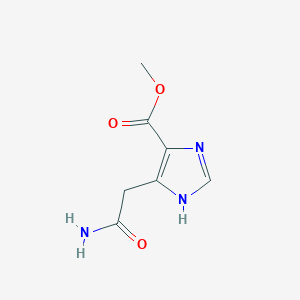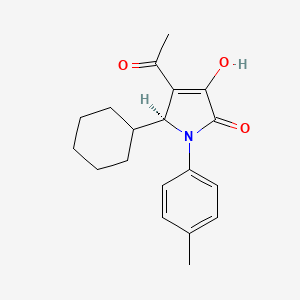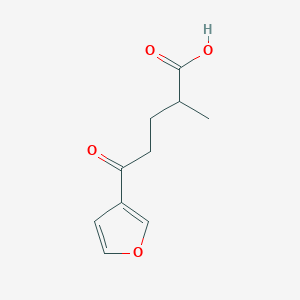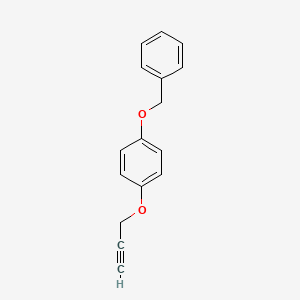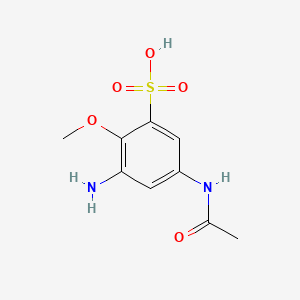![molecular formula C35H40O2P2 B13808499 (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane: is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane typically involves the reaction of a suitable diol with a phosphine reagent. One common method includes the use of Grignard reagents with corresponding chlorophosphines . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the phosphorus atoms, where ligands can be exchanged with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under inert conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane is used as a ligand in asymmetric catalysis. It forms complexes with transition metals, which can then catalyze various enantioselective reactions, such as hydrogenation and hydroformylation .
Biology and Medicine: While its primary applications are in chemistry, this compound’s ability to form stable metal complexes has potential implications in medicinal chemistry. It can be used to develop metal-based drugs or diagnostic agents.
Industry: In the industrial sector, this compound is valuable for its role in catalytic processes that require high enantioselectivity. It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate phosphine ligand used in similar catalytic applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A structurally similar compound with different substituents on the phosphorus atoms.
Uniqueness: What sets (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane apart is its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to form highly stable and selective metal complexes enhances its utility in various catalytic processes.
Propriétés
Formule moléculaire |
C35H40O2P2 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
[5-[bis(2-methylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C35H40O2P2/c1-25-15-7-11-19-31(25)38(32-20-12-8-16-26(32)2)23-29-30(37-35(5,6)36-29)24-39(33-21-13-9-17-27(33)3)34-22-14-10-18-28(34)4/h7-22,29-30H,23-24H2,1-6H3 |
Clé InChI |
ATSVHBKRAJHXFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(CC2C(OC(O2)(C)C)CP(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)




